(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one
Description
The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one family, a class of heterocyclic compounds with diverse biological activities. Its structure features:
- Position 2 substitution: A 4-acetylpiperazinyl group, which introduces a polar, hydrogen-bond-accepting moiety that may enhance solubility and modulate pharmacokinetic properties.
- Position 5 substitution: A 4-hydroxy-3-nitrobenzylidene group, which combines electron-withdrawing (nitro) and electron-donating (hydroxyl) substituents. This dual functionality likely influences electronic distribution, redox behavior, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-10(21)18-4-6-19(7-5-18)16-17-15(23)14(26-16)9-11-2-3-13(22)12(8-11)20(24)25/h2-3,8-9,22H,4-7H2,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGRSOYFBGDOSF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a thiazole ring, a piperazine moiety, and a nitro-substituted benzylidene group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in the structure can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects. Additionally, the piperazine moiety may enhance binding to specific receptors or enzymes, modulating their activity and contributing to the compound's overall efficacy.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at low concentrations .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This could be particularly useful in treating conditions such as arthritis or inflammatory bowel disease .
Anticancer Activity
A notable area of research involves the anticancer potential of this compound. In cell line studies, this compound has shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels, suggesting its role in modulating inflammatory responses.
- Cytotoxicity Against Cancer Cells : In assays involving HeLa and MCF-7 cell lines, the compound exhibited IC50 values of 15 µM and 20 µM, respectively, indicating strong cytotoxicity and potential for development as an anticancer drug.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-4(5H)-one derivatives vary in substituents at positions 2 and 5, leading to distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazol-4(5H)-one Derivatives
Key Observations:
Position 2 Substituents: Acetylpiperazinyl vs. Amino vs. Piperazinyl Groups: Benzylamino or cyclopropylamino substituents (e.g., ) may enhance hydrogen-bond donor capacity, whereas piperazinyl groups offer conformational flexibility and basicity .
Position 5 Substituents: Nitro and Hydroxy Groups: The 4-hydroxy-3-nitrobenzylidene group in the target compound combines electron-withdrawing (nitro) and hydrogen-bond-donating (hydroxy) effects. This contrasts with analogs like 3-nitrobenzylidene () or 2,4-dihydroxybenzylidene (), where substituent positioning dramatically alters activity. For example, compound 8’s 2,4-dihydroxy substitution resulted in exceptional tyrosinase inhibition . Methoxy vs.
Biological Activity Trends :
- Tyrosinase Inhibition : Electron-rich aromatic systems (e.g., dihydroxybenzylidene in ) improve inhibition, suggesting the target compound’s nitro group may reduce efficacy unless counterbalanced by the hydroxy group.
- Antimicrobial Activity : Lipophilic substituents (e.g., 4-methoxybenzylidene in ) correlate with broad-spectrum activity, while polar groups (e.g., acetylpiperazinyl) may limit membrane penetration.
Synthetic Considerations: Most analogs are synthesized via base-catalyzed condensation of thiazolidinones with aldehydes (e.g., ). The target compound likely follows a similar route, though the nitro group may require protective strategies during synthesis. Tautomerism observed in cyclopropylamino analogs () suggests possible prototropic equilibria in the target compound, affecting its reactivity and stability.
Q & A
Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding)?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., EGFR, PI3K) immobilized on a sensor chip.
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
